1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione
Description
1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an indole-2,3-dione moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)23(20(19)25)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
BMIQFAZFVXOTTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-benzylpiperazine with indole-2,3-dione under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like palladium on carbon or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole-2,3-dione moiety, leading to the formation of reduced indole derivatives.
Substitution: The benzyl group or the piperazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce reduced indole compounds.
Scientific Research Applications
1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-piperazin-1-ylmethyl)-5,6-dimethoxy-3-methyl-[1,4]benzoquinone hydrochloride
- (4-Benzyl-piperazin-1-yl)-(2-methyl-3-phenyl-allylidene)-amine
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides
Uniqueness
1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione is unique due to its specific combination of the piperazine ring, benzyl group, and indole-2,3-dione moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
